Methylthiomethylmercaptan

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

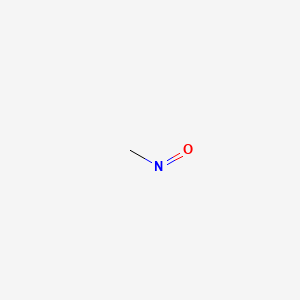

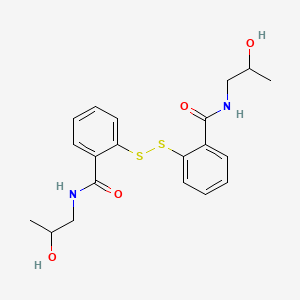

Methylthiomethylmercaptan, also known as methylsulfanylmethanethiol or MESCH2SH, belongs to the class of organic compounds known as hemiacetals. Hemiacetals are compounds comprising the hemiacetal functional group, with the general formula R2C(OH)OR' ( R' not Hydrogen ). Methylthiomethylmercaptan is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, methylthiomethylmercaptan is primarily located in the cytoplasm. Methylthiomethylmercaptan has a pungent and sulfurous taste.

Applications De Recherche Scientifique

Oral Health Implications

Methylthiomethylmercaptan, also known as methanethiol, plays a significant role in oral health. Its production by oral microbes like Porphyromonas gingivalis contributes to oral malodor and periodontal tissue destruction. Research indicates that the lack of methanethiol production in a mutant strain of P. gingivalis led to differences in microbial ecology and a more pro-inflammatory response in oral keratinocytes, suggesting its role in biofilm formation and cytokine response, impacting oral malodor and periodontitis (Stephen et al., 2016).

Astronomical Observations

Methylthiomethylmercaptan's S-deuterated form, CH3SD, has been studied for its potential in astronomical observations. Its rotational spectrum was measured to facilitate radio telescope observations at (sub)millimeter wavelengths. However, CH3SD was not detected in the Atacama Large Millimeter/submillimeter Array (ALMA) Protostellar Interferometric Line Survey of the protostar IRAS 16293−2422 (Zakharenko et al., 2018).

Adsorption and Oxidation

Activated carbons of different origins have been studied for their ability to adsorb methyl mercaptan in wet conditions. This study focused on how surface chemistry and porosity influence the adsorption/oxidation of methyl mercaptan. The main product of this oxidation is dimethyl disulfide, but in some cases, oxidation leads to methyl methanethiosulfonate formation (Bashkova et al., 2002).

Flavor Perception in Foods

The relationship between odorants in drinks and those reaching the olfactory epithelium was studied using the Retronasal Flavor Impression Screening System. It was found that methylthio ether was detected along with volatile thiol in the air exhaled through the nostrils after swallowing a drink containing the original thiol. This indicates that odorants consumed in foods may not retain their original chemical structures and compositions, affecting flavor perception (Itobe et al., 2009).

Environmental Protection

Methyl mercaptan's solubility in various liquids is crucial in environmental protection and industries like oil, gas, and chemical production. This information is essential for designing and operating absorption scrubbing equipment in these industries (Iliuta & Larachi, 2007).

Propriétés

Numéro CAS |

29414-47-9 |

|---|---|

Nom du produit |

Methylthiomethylmercaptan |

Formule moléculaire |

C2H6S2 |

Poids moléculaire |

94.2 g/mol |

Nom IUPAC |

methylsulfanylmethanethiol |

InChI |

InChI=1S/C2H6S2/c1-4-2-3/h3H,2H2,1H3 |

Clé InChI |

IXBUFAUQDFHNGI-UHFFFAOYSA-N |

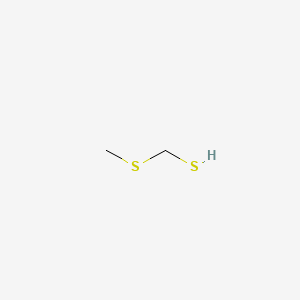

SMILES |

CSCS |

SMILES canonique |

CSCS |

Densité |

1.040-1.046 |

Autres numéros CAS |

29414-47-9 |

Description physique |

Almost colourless liquid; Pungent, sulfureous aroma |

Pictogrammes |

Irritant |

Solubilité |

Soluble in water Soluble (in ethanol) |

Synonymes |

(methylthio)methanethiol MeSCH2SH |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4S,5R,6S,8S,10R)-10-[(S)-(2,4-dioxo-1H-pyrimidin-6-yl)-hydroxymethyl]-5-methyl-2,11,12-triazatricyclo[6.3.1.04,12]dodec-1-en-6-yl] hydrogen sulfate](/img/structure/B1211723.png)

![Ethanone,1-cyclopropyl-, O-[3-[(1,1-dimethylethyl)amino]-2-hydroxypropyl]oxime, [R-(E)]-(9CI)](/img/structure/B1211732.png)